4-(4-Bromo-2,6-difluorobenzyl)morpholine

cross-coupling building block C-C bond formation

4-(4-Bromo-2,6-difluorobenzyl)morpholine (CAS 1092563-36-4) is a halogenated N-benzyl morpholine derivative characterized by a 2,6-difluoro-4-bromophenyl substitution pattern. It is primarily employed as a versatile synthetic building block in early-stage drug discovery, valued for its dual capability: the C-4 bromine atom enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2,6-difluoro motif modulates lipophilicity and metabolic stability.

Molecular Formula C11H12BrF2NO
Molecular Weight 292.12 g/mol
CAS No. 1092563-36-4
Cat. No. B1526714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2,6-difluorobenzyl)morpholine
CAS1092563-36-4
Molecular FormulaC11H12BrF2NO
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C=C(C=C2F)Br)F
InChIInChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2
InChIKeyDXXXUBUNRAGOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Choose 4-(4-Bromo-2,6-difluorobenzyl)morpholine (CAS 1092563-36-4) Over Generic Morpholine Building Blocks for Medicinal Chemistry?


4-(4-Bromo-2,6-difluorobenzyl)morpholine (CAS 1092563-36-4) is a halogenated N-benzyl morpholine derivative characterized by a 2,6-difluoro-4-bromophenyl substitution pattern [1]. It is primarily employed as a versatile synthetic building block in early-stage drug discovery, valued for its dual capability: the C-4 bromine atom enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2,6-difluoro motif modulates lipophilicity and metabolic stability . Its computed physical properties include XLogP3 = 2.3, topological polar surface area (TPSA) = 12.5 Ų, and molecular weight = 292.12 g/mol [1].

Why Simple Morpholine, Non-Fluorinated, or Regioisomeric Benzyl Morpholines Cannot Replace 4-(4-Bromo-2,6-difluorobenzyl)morpholine


Substituting this compound with a non-brominated analog (e.g., 4-(2,6-difluorobenzyl)morpholine, CAS 415949-16-5 ) eliminates the critical C–Br handle essential for late-stage diversification via cross-coupling. Replacing with a non-fluorinated analog (e.g., 4-(4-bromobenzyl)morpholine, CAS 132833-51-3 ) increases lipophilicity by approximately 0.8 logP units, which can alter pharmacokinetic profiles and off-target binding. Even shifting the fluorine positions from 2,6 to 2,5 (e.g., 4-(4-bromo-2,5-difluorobenzyl)morpholine, CAS 357405-75-5 ) changes the electronic environment of the aromatic ring, potentially leading to divergent structure-activity relationships in target binding. These differences make direct substitution scientifically untenable without re-optimization of the entire synthetic route or biological profile.

Quantitative Differentiation Evidence for 4-(4-Bromo-2,6-difluorobenzyl)morpholine (1092563-36-4) Against Nearest Analogs


Critical Role of the C-4 Bromine: Enables Cross-Coupling Chemistry Absent in Non-Brominated Analog

The C-4 bromine atom in 4-(4-Bromo-2,6-difluorobenzyl)morpholine is essential for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig aminations. In contrast, the non-brominated analog 4-(2,6-difluorobenzyl)morpholine (CAS 415949-16-5) contains zero aryl C–Br bonds and cannot participate in such transformations without prior halogenation . This binary difference determines whether the compound can serve as a diversification point in parallel synthesis.

cross-coupling building block C-C bond formation

Lipophilicity Tuning: 2,6-Difluoro Substitution Lowers logP by ~0.8 Units vs. Non-Fluorinated Analog

The 2,6-difluoro substitution in the target compound reduces lipophilicity. PubChem-calculated XLogP3 for 4-(4-Bromo-2,6-difluorobenzyl)morpholine is 2.3 [1]. For the non-fluorinated analog 4-(4-bromobenzyl)morpholine (CAS 132833-51-3), fragment-based estimates (ACD/Labs) and consensus models place logP in the range of 3.0–3.2 . The ~0.8 logP unit decrease correlates with improved aqueous solubility and a lower likelihood of CYP450 inhibition [2].

lipophilicity drug-likeness ADME

Validated Intermediate: Used in Synthesis of PLK4 Inhibitors with Reported In Vivo Efficacy

4-(4-Bromo-2,6-difluorobenzyl)morpholine was employed as a reactant in the synthesis of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-one derivatives, a class of Polo-like kinase 4 (PLK4) inhibitors. The lead compound (compound 18) derived from this intermediate displayed PLK4 affinity and antiproliferative activity comparable to olefin-linked analogs, with improved physicochemical, ADME, and pharmacokinetic properties, and demonstrated tumor growth inhibition in a MDA-MB-468 human breast cancer xenograft model [1]. This contrasts with generic benzyl morpholines that lack the halogenation pattern required for the key synthetic step.

PLK4 inhibitor kinase inhibitor anticancer

Purity and Batch Consistency: 95+% Specification Facilitates Reproducible Library Synthesis

Commercially available batches of 4-(4-Bromo-2,6-difluorobenzyl)morpholine are supplied at ≥95% purity (Leyan, Cat. 1265999 ), a specification comparable to or slightly tighter than the 95% offered for 4-(4-bromobenzyl)morpholine (AKSci, Cat. Z0099 ). While both meet typical research-grade thresholds, the target compound's more complex substitution pattern often necessitates additional quality control measures (e.g., LCMS, 1H/19F NMR) to ensure the absence of regioisomeric impurities that could confound biological assays.

purity quality control compound library

Optimal Research and Procurement Scenarios for 4-(4-Bromo-2,6-difluorobenzyl)morpholine (1092563-36-4)


Kinase Inhibitor Lead Optimization

Teams optimizing kinase inhibitors, particularly PLK4 or related serine/threonine kinases, can utilize this building block to introduce the 2,6-difluoro-4-benzyl motif and subsequently elaborate via Suzuki coupling to explore SAR around the biaryl region. The compound's validated use in a published PLK4 inhibitor series with in vivo efficacy [1] reduces synthetic risk.

Parallel Synthesis of Diversified Compound Libraries

Core scaffolds requiring late-stage diversification benefit from the aryl bromide handle. The compound's ≥95% purity and consistent vendor supply enable automated parallel synthesis workflows without the need for additional halogenation steps that would be required for non-brominated analogs.

Fragment-Based Drug Discovery (FBDD) Follow-Up

When a fragment hit contains a 4-bromo-2,6-difluorobenzyl moiety, this morpholine derivative can serve as a direct synthetic precursor for growing or linking strategies. Its computed logP of 2.3 and TPSA of 12.5 Ų [2] place it within favorable drug-like space, minimizing the risk of introducing pharmacokinetic liabilities during fragment elaboration.

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